4-(4-Bromo-3-chlorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Bromo-3-chlorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromine and chlorine-substituted phenyl group, making it a halogenated aromatic thiazole derivative. This unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-chlorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-chloroaniline with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Bromo-3-chlorophenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis . Similarly, its anticancer properties could be due to the disruption of signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
4-(4-Bromo-3-chlorophenyl)-1,3-thiazol-2-amine can be compared with other halogenated thiazole derivatives, such as:
4-(4-Bromo-3-chlorophenyl)boronic acid: This compound also contains a bromine and chlorine-substituted phenyl group but differs in its functional group, which is a boronic acid instead of an amine.
4-Bromo-3-chlorophenylacetic acid: Another similar compound with a carboxylic acid functional group instead of a thiazole ring.
The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H6BrClN2S |
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Molecular Weight |
289.58 g/mol |
IUPAC Name |
4-(4-bromo-3-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI Key |
LMTAAKWPUXTRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Br |
Origin of Product |
United States |
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